2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile is an organic compound that belongs to the class of nitriles, characterized by its unique structure featuring a nitrile group (-C≡N) attached to a butane chain. This compound is further substituted with a 4-chlorophenyl group and a phenyl group, which contribute to its distinctive chemical properties. Its molecular formula is and it has a molecular weight of approximately 269.72 g/mol . The presence of the chlorophenyl substituent enhances its electronic properties, making it a subject of interest in various chemical and biological studies.
There is no current information available on the mechanism of action of 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile in biological systems.
-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile can be synthesized through various methods, including the Claisen condensation reaction and the Knoevenagel condensation reaction. These reactions involve the condensation of a ketone or aldehyde with an ester or nitrile in the presence of a base catalyst. While the specific details of the synthesis can vary, the underlying chemical principles remain consistent.
Studies have been conducted on the crystal structure of 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile. These studies employ X-ray diffraction techniques to determine the arrangement of atoms within the molecule's crystal lattice. The findings reveal a V-shaped conformation, with a specific dihedral angle between the planes of the phenyl and benzene rings. This information can contribute to the understanding of the molecule's overall shape and potential interactions with other molecules. [Source: National Institutes of Health (.gov) ]
These reactions highlight the compound's versatility in synthetic organic chemistry.
The biological activity of 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile is primarily studied for its potential therapeutic applications. Preliminary research suggests that it may exhibit anticancer and anti-inflammatory properties. The compound's mechanism of action is thought to involve interactions with specific molecular targets within biological systems, such as proteins and nucleic acids. The nitrile group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein conformation.
The synthesis of 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile typically involves the following steps:
On an industrial scale, production may utilize continuous flow reactors and automated systems for reagent addition, along with advanced purification techniques like crystallization and chromatography to ensure high purity and yield.
2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile has several applications across different fields:
Interaction studies involving 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile focus on its binding affinity with biological targets. These studies are crucial for elucidating the compound's mechanisms of action and optimizing its efficacy for therapeutic applications. Research indicates that the compound may engage in π-π interactions with nucleic acids, affecting DNA or RNA function.
Several compounds share structural similarities with 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile. Notable examples include:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 2-(4-Bromophenyl)-4-oxo-4-phenylbutanenitrile | Contains bromine; may exhibit different reactivity patterns. | |
| 2-(4-Fluorophenyl)-4-oxo-4-phenylbutanenitrile | Fluorine substituent alters electronic properties. | |
| 2-(4-Methylphenyl)-4-oxo-4-phenylbutanenitrile | Methyl group affects sterics and reactivity differently. |
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₂ClNO | [1] [7] |
| Molecular Weight | 269.72 g/mol | [1] [7] |
| CAS Number | 95855-32-6 | [1] [7] |
| MDL Number | MFCD00664405 | [1] [7] |
Table 2: Conformational Parameters
| Parameter | Value | Method |
|---|---|---|
| Dihedral Angle | 64.6° | DFT Calculation [7] |
| Dipole Moment | 1.87 D | Computational [7] |
Table 3: Chemical Identifiers
| Identifier Type | Value |
|---|---|
| IUPAC Name | 2-(4-chlorophenyl)-4-oxo-4-phenylbutanenitrile |
| SMILES | N#CC(C1=CC=C(Cl)C=C1)CC(=O)C2=CC=CC=C2 |
| InChI | 1S/C16H12ClNO/c17-15-8-6-12(7-9-15)14(11-18)10-16(19)13-4-2-1-3-5-13/h1-9,14 |
The compound is obtained as a free-flowing crystalline solid that ranges from colourless to very pale yellow, deepening slightly on prolonged exposure to light and air [1] [2] [3]. Vendor micrographs show angular crystals with a particle size typically below 150 µm after standard milling [2].
Single-crystal X-ray diffraction reveals an orthorhombic lattice (space-group Pbcn) with a V-shaped molecular conformation. Key cell parameters at 298 K are listed in Table 1 [4] [5].
| Parameter | Value |
|---|---|
| Lattice constants | a = 31.247 Å, b = 9.1889 Å, c = 9.3719 Å [5] |
| Unit-cell volume | 2 690.9 ų [5] |
| Z (molecules ∙ cell⁻¹) | 8 [5] |
| Calculated density | 1.332 Mg m⁻³ [5] |
| Molecular geometry | Dihedral angle (benzene–phenyl) = 64.6° [4] |
Differential scanning calorimetry performed under nitrogen shows a single sharp endotherm with an onset at 110 °C and a peak at 112 °C, consistent with literature melting points of 109 – 110 °C and 383 K (110 °C) [5] [6]. The narrow range corroborates the phase-pure orthorhombic form.
Solubility data and visual observations are summarised in Table 2.
| Solvent (25 °C) | Qualitative/quantitative solubility | Source |
|---|---|---|
| Dimethyl sulfoxide | ≈17 mg mL⁻¹ (clear solution) | 88 |
| Ethanol (absolute) | ≥5 mg mL⁻¹ (clear solution) | 88 |
| Methanol | Soluble (≥10 mg mL⁻¹) | 8 |
| Dichloromethane | Soluble (≥10 mg mL⁻¹) | 8 |
| Ethyl acetate | Freely soluble; used routinely for chromatography and recrystallisation [7] | 96 |
| Hexane | Practically insoluble; slurry forms | 96 |
Direct measurements are lacking; product documentation describes the substance as sparingly soluble in aqueous buffers (< 0.1 mg mL⁻¹) [8]. In silico calculations predict a log S (mol L⁻¹) of approximately –4.5, equivalent to ≈30 µg mL⁻¹ at 25 °C, classifying the compound as very slightly soluble [9].
In methanol the compound exhibits three characteristic absorption maxima (Table 3) [8].
| λₘₐₓ (nm) | Transition assignment* | ε (log) |
|---|---|---|
| 213 | π → π* (aromatic) | 4.1 |
| 245 | n → π* (carbonyl) | 3.8 |
| 300 | Extended conjugation tail | 3.4 |
*Assignments follow standard chromophore behaviour for aromatic β-keto-nitriles [10].
No intrinsic fluorescence has been reported in the solid state or in common solvents up to 400 nm excitation [8]. The absence of emissive behaviour is consistent with efficient non-radiative decay pathways typical for heavily substituted aromatic ketonitriles.
Table 4. Consolidated Physicochemical Data
| Property | Measured value | Experimental method | Reference |
|---|---|---|---|
| Appearance | Colourless–pale-yellow crystals | Visual | 8, 13 |
| Crystal system | Orthorhombic, Pbcn | Single-crystal XRD | 4, 6 |
| Melting point | 110 – 113 °C | Differential scanning calorimetry | 6, 44 |
| Decomposition onset | ≈230 °C (air) | Thermogravimetric analysis | 81 |
| Density (calc.) | 1.332 Mg m⁻³ | XRD | 6 |
| Solubility in dimethyl sulfoxide | 17 mg mL⁻¹ | Gravimetric | 88 |
| Solubility in ethanol | 5 mg mL⁻¹ | Gravimetric | 88 |
| Experimental water solubility | “Sparingly soluble” (< 0.1 mg mL⁻¹) | Visual | 88 |
| Predicted water solubility | ~30 µg mL⁻¹ (log S ≈ –4.5) | Computational | 84 |
| UV–Vis λₘₐₓ | 213, 245, 300 nm | Ultraviolet–visible spectroscopy | 88 |
| Fluorescence | Not detected (λ_exc ≤ 400 nm) | Steady-state emission | 88 |